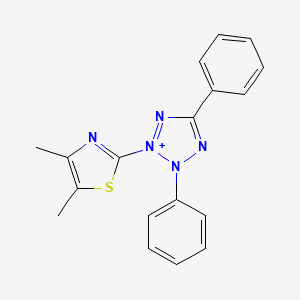
Thiazolyl Blue cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium is an organic cation that is tetrazolium substituted with a dimethylthiazolyl group and two phenyl groups. The cation exists in two resonance forms. It is a member of tetrazoles and an organic cation.
Scientific Research Applications
Corrosion Inhibition
- Copper Corrosion Inhibition: Thiazolyl blue (MTT) has been found effective as a corrosion inhibitor for copper in sodium chloride solution. It forms a protective film on the metal surface and creates covalent bonds with copper, achieving up to 95.7% efficiency in preventing corrosion (Feng et al., 2018).
Biochemical Staining
- Differential Staining of Macromolecules: The dye can differentiate various macromolecules such as nucleic acids, proteins, and conjugated proteins in histologic sections. It changes color upon interaction with these molecules, enabling the distinction of nucleic acids, proteins, and phosphoproteins by their respective color changes (Green & Pastewka, 1974a), (Green & Pastewka, 1974b).
Antibacterial Research
- Antibacterial Activity Assessment: Thiazolyl blue tetrazolium bromide (MTT) assay has been used to evaluate the antibacterial activity of essential oil components against Escherichia coli and Listeria innocua, aiding in the discovery of synergistic effects among different compounds (Requena et al., 2019).
Enzyme Assay Development
- Cycling Assay for Nicotinamide Adenine Dinucleotide: An improved cycling assay for NAD has been developed using thiazolyl blue as a terminal electron acceptor. This assay offers advantages over traditional methods, particularly in terms of linearity and sensitivity at low NAD levels (Bernofsky & Swan, 1973).
Photophysical Studies
- Study of Membrane Potential in Mammalian Cells: Thioflavin T, a benzothiazole, which is similar in structure to thiazolyl blue, has been shown to indicate membrane potential in mammalian cells and can affect it when exposed to blue light. This highlights the potential of thiazolyl blue derivatives in researching membrane potential dynamics (Skates et al., 2021).
Chemical and Biological Interactions
- Investigation of Ion-Association Complexes: Research on the interaction between Sb(V) and Thiazolyl Blue in acidic solutions reveals the formation of ion-association complexes, enhancing our understanding of the chemical properties and interactions of Thiazolyl Blue (Alexandrov et al., 1982).
Cell Biology and Cancer Research
- Cell Growth Inhibition in Cancer Cells: Thiazolyl blue colorimetry (MTT) has been used to detect the growth inhibition of new antitumor medicines on human colon cancer cells, demonstrating its utility in evaluating the efficacy of cancer treatments (Ming-gang, 2009).
Microbiology
- Bacterial Cell Counting: MTT assay, combined with extraction methods, has been employed as a fast and effective way to count living bacterial cells, demonstrating its versatility in microbiological research (Ya-tong, 2007).
Solar Energy Research
- Photophysical Properties for Solar Cell Applications: Thiazolyl blue derivatives have been investigated for their photophysical properties, indicating their potential use in dye-sensitized solar cells and organic light-emitting diode applications. This research expands the potential industrial applications of Thiazolyl Blue derivatives (Ren et al., 2018).
properties
CAS RN |
13146-93-5 |
|---|---|
Molecular Formula |
C18H16N5S+ |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C18H16N5S/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16/h3-12H,1-2H3/q+1 |
InChI Key |
FTZIQBGFCYJWKA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C |
Related CAS |
298-93-1 (Parent) |
synonyms |
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide C,N-diphenyl-N'-(4,5-dimethylthiazol-2-yl)tetrazolium bromide C,N-diphenyl-N-4,5-dimethylthiazol-2-yltetrazolium chloride MTT tetrazolium parent of thiazolyl blue thiazolyl blue thiazolyl blue tetrazolium bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



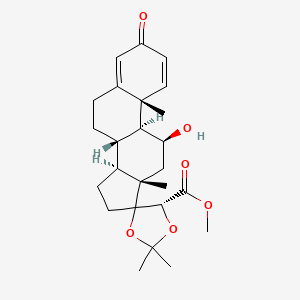
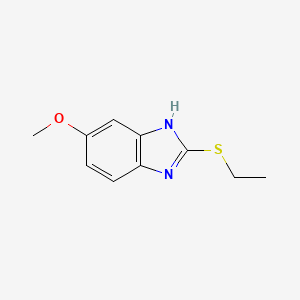


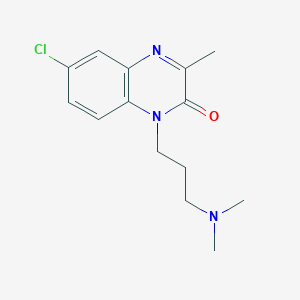
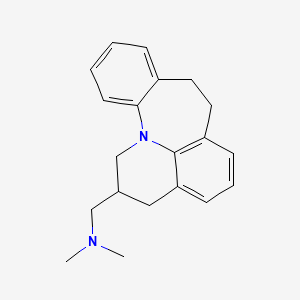
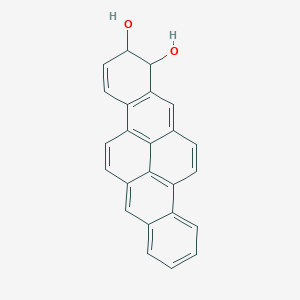
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)
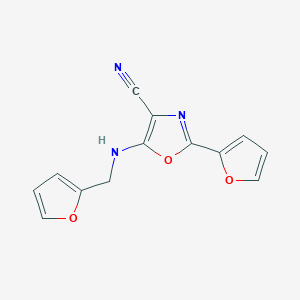

![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)
